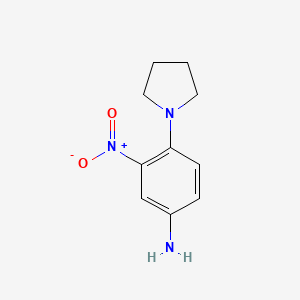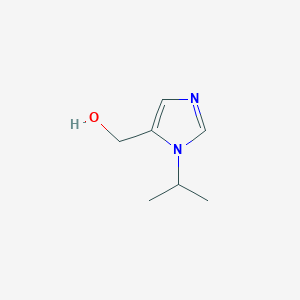
1-(4-Oxopentanoyl)pyrrolidin-2,5-dion
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikonvulsive Anwendungen
“1-(4-Oxopentanoyl)pyrrolidin-2,5-dion” wurde bei der Synthese von hybriden Pyrrolidin-2,5-dion-Derivaten mit potenten antikonvulsiven Eigenschaften verwendet . Diese Verbindungen haben ein breites Wirkungsspektrum in allgemein akzeptierten Tiermodellen für Krampfanfälle gezeigt, nämlich im maximalen Elektroschocktest (MES) und im psychomotorischen 6-Hz-(32-mA)-Krampfanfallmodell bei Mäusen .
Schmerzlinderung
Die Verbindung erwies sich auch in Schmerzmodellen als wirksam. So erwies sich beispielsweise eine der synthetisierten Verbindungen als wirksam im Formalin-Test für tonische Schmerzen, im Capsaicin-induzierten Schmerzmodell und im Oxaliplatin (OXPT)-induzierten neuropathischen Schmerzmodell bei Mäusen .
Hemmung von Calciumströmen
Studien haben gezeigt, dass der Wirkmechanismus dieser Verbindungen die Hemmung von Calciumströmen beinhaltet, die durch Cav 1.2 (L-Typ)-Kanäle vermittelt werden .
Antikörper-Wirkstoff-Konjugation
“this compound” ist ein bifunktioneller Linker, der für die Antikörper-Wirkstoff-Konjugation (ADC) verwendet wird . ADCs sind eine Klasse von Therapeutika, die über spezifische Antikörper zytotoxische Medikamente an Krebszellen liefern.
Antimikrobielle Aktivitäten
Die Verbindung wurde bei der Synthese von Metallkomplexen verwendet, die eine verbesserte antimikrobielle Aktivität gegen Bacillus subtilis (gram+ive) und Escherichia coli (gram–ive Bakterien) gezeigt haben .
Antioxidative Aktivitäten
Dieselben Metallkomplexe zeigten auch eine signifikante antioxidative Aktivität .
Wirkmechanismus
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which is essential for the transmission of signals in the nervous system.
Mode of Action
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate interacts with its targets at very high concentrations of 100 µM or 500 µM . The compound’s interaction with these channels results in the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can alter the normal functioning of neurons, leading to changes in the transmission of signals.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes . It has negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is the inhibition of calcium currents, which can lead to changes in neuronal activity. In animal models, the compound has shown potent anticonvulsant properties and a favorable safety profile . It has also proven effective in various pain models .
Biochemische Analyse
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate plays a crucial role in biochemical reactions, particularly in the formation of amide bonds. It interacts with primary amines in proteins and peptides, facilitating the coupling of these biomolecules . The compound reacts with the amino groups of lysine residues in proteins, forming stable amide linkages. This interaction is essential for various applications, including protein labeling, cross-linking, and immobilization .
Cellular Effects
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with proteins can alter protein function and localization, impacting cellular activities . Additionally, it has been observed to modulate the activity of enzymes involved in metabolic pathways, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate involves its interaction with primary amines in proteins and peptides. The compound forms a covalent bond with the amino group of lysine residues, resulting in the formation of stable amide linkages . This reaction is facilitated by the presence of the N-hydroxysuccinimide ester group, which acts as a leaving group during the coupling process . The formation of these amide bonds can lead to changes in protein structure and function, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Studies have shown that the stability of the compound can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to the compound can lead to changes in cellular function, including alterations in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate in animal models can vary depending on the dosage administered. At lower doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At higher doses, the compound can exhibit toxic effects, including alterations in cellular function and metabolism . It is important to carefully control the dosage to avoid potential toxicity in animal studies .
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can be metabolized by enzymes such as esterases, which hydrolyze the ester bond, releasing the active levulinic acid and N-hydroxysuccinimide . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by factors such as concentration, pH, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is determined by its interactions with specific targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals and binding proteins .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-6(11)2-5-9(14)15-10-7(12)3-4-8(10)13/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTNUBMUCRZNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609363 | |
| Record name | 1-[(4-Oxopentanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334616-59-0 | |
| Record name | Pentanoic acid, 4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Oxopentanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)


![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)



